molecular formula C12H8FNO B3057351 3-(3-Fluorobenzoyl)pyridine CAS No. 79568-07-3

3-(3-Fluorobenzoyl)pyridine

Cat. No.: B3057351
CAS No.: 79568-07-3
M. Wt: 201.2 g/mol
InChI Key: IEVCOTJIGFKWIC-UHFFFAOYSA-N
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Description

3-(3-Fluorobenzoyl)pyridine is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound consists of a pyridine ring substituted with a 3-fluorobenzoyl group, which imparts distinct physical and chemical properties.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(3-Fluorobenzoyl)pyridine are not fully understood yet. It is known that pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold This suggests that this compound could interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is possible that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are currently unknown. Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are currently unknown. It is plausible that this compound could interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. It is possible that this compound could interact with various transporters or binding proteins, influencing its localization or accumulation

Subcellular Localization

The subcellular localization of this compound is currently unknown. It is plausible that this compound could be directed to specific compartments or organelles based on any targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorobenzoyl)pyridine typically involves the acylation of pyridine with 3-fluorobenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine itself, which acts as a catalyst. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorobenzoyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

3-(3-Fluorobenzoyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorobenzoyl)pyridine
  • 3-(2-Fluorobenzoyl)pyridine
  • 3-(3-Chlorobenzoyl)pyridine
  • 3-(3-Bromobenzoyl)pyridine

Uniqueness

3-(3-Fluorobenzoyl)pyridine is unique due to the specific position of the fluorine atom on the benzoyl group, which significantly influences its chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, the fluorine atom provides a balance of electronic effects and steric hindrance, making it a valuable compound in various research applications .

Properties

IUPAC Name

(3-fluorophenyl)-pyridin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-11-5-1-3-9(7-11)12(15)10-4-2-6-14-8-10/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVCOTJIGFKWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70513238
Record name (3-Fluorophenyl)(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79568-07-3
Record name (3-Fluorophenyl)(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared analogously to the method in Intermediate 25: step b using (3-fluorophenyl)(pyridin-3-yl)methanol (Intermediate 32: step a) in place of (1-methyl-1H-imidazol-5-yl)(pyridin-2-yl)methanol.
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Synthesis routes and methods II

Procedure details

A solution of 3-bromofluorobenzene (25.0, 0.143 mol) in ether (250 ml) was cooled to -78° C. and stirred during the dropwise addition of a 2.3 M solution of tert-butyllithium in pentane (62 ml, 0.143 mol). After the addition was completed, stirring was continued for 15 minutes and a solution of 3-cyanopyridine (14.9 g, 0.143 mol) in ether (125 ml) was added dropwise. The resulting mixture was allowed to warm to 15° C. and a solution of 12 N HC1 (36 ml) in H2O (90 ml) was added dropwise. After the resulting light yellow solution had stirred for 30 minutes, 10% NaOH was added to give a pH of 10, and the ether layer was separated. The aqueous phase was extracted twice with ether, the combined ether extracts were concentrated and the residue was distilled to yield 21.3 g (74%) of 3-(3-fluorobenzoyl)pyridine bp: 112°-128° C./59.99 Nm-2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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